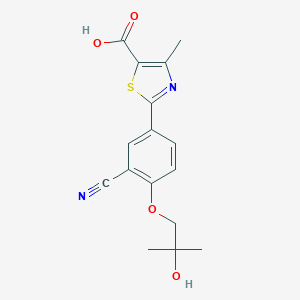
2-Hydroxyfebuxostat
Vue d'ensemble
Description
2-Hydroxyfebuxostat is a derivative of febuxostat, a well-known xanthine oxidase inhibitor used primarily for the treatment of hyperuricemia and gout. This compound is characterized by the presence of a hydroxyl group at the second position of the febuxostat molecule, which may influence its pharmacological properties and interactions.
Applications De Recherche Scientifique
2-Hydroxyfebuxostat has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on xanthine oxidase activity and uric acid metabolism.
Medicine: Explored for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Target of Action
2-Hydroxyfebuxostat, like its parent compound Febuxostat, primarily targets the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolic pathway that leads to the production of uric acid, a substance that can crystallize and cause gout when present in high concentrations .
Mode of Action
This compound acts as a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing the production of uric acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine degradation pathway . By inhibiting xanthine oxidase, this compound disrupts the final steps of this pathway, preventing the conversion of hypoxanthine and xanthine into uric acid . This results in lower uric acid levels and an increase in the levels of hypoxanthine and xanthine .
Pharmacokinetics
Febuxostat has an oral bioavailability of about 85%, and it follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 5-8 hours . It is extensively metabolized, primarily through glucuronidation and oxidation, with only a small percentage excreted unchanged in the urine .
Result of Action
The primary result of this compound’s action is a significant reduction in serum uric acid levels . This can alleviate the symptoms of gout, a condition characterized by painful inflammation due to the deposition of uric acid crystals in joints .
Analyse Biochimique
Biochemical Properties
2-Hydroxyfebuxostat interacts with various enzymes and proteins in biochemical reactions . It is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); this compound acyl glucuronides are cleared by the kidney
Cellular Effects
It is known that febuxostat, from which this compound is derived, can reduce endoplasmic reticulum stress in renal tubular cells
Molecular Mechanism
It is known that febuxostat inhibits xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition reduces the production of uric acid, thereby helping to manage conditions like gout and hyperuricemia .
Temporal Effects in Laboratory Settings
Febuxostat, the parent compound, has been shown to have a terminal half-life of 9.4 ± 4.9 hours in healthy subjects
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Febuxostat has been shown to have renoprotective effects in hyperuricemic patients with chronic kidney disease
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of febuxostat. It is metabolized by oxidation and acyl glucuronidation, and the metabolites are excreted by the kidneys .
Transport and Distribution
Febuxostat is known to be rapidly absorbed with an oral availability of about 85%
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyfebuxostat typically involves the hydroxylation of febuxostat. One common method includes the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the desired position.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of biocatalysts or enzymatic methods is also explored to enhance the efficiency and selectivity of the hydroxylation process.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, followed by nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds with different functional groups replacing the hydroxyl group.
Comparaison Avec Des Composés Similaires
Febuxostat: The parent compound, primarily used for gout treatment.
Allopurinol: Another xanthine oxidase inhibitor used for similar indications.
Oxypurinol: A metabolite of allopurinol with similar pharmacological effects.
Uniqueness: 2-Hydroxyfebuxostat is unique due to the presence of the hydroxyl group, which may confer additional pharmacological properties and potentially enhance its efficacy and safety profile compared to its parent compound and other similar drugs.
Propriétés
IUPAC Name |
2-[3-cyano-4-(2-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-9-13(15(19)20)23-14(18-9)10-4-5-12(11(6-10)7-17)22-8-16(2,3)21/h4-6,21H,8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDDWBJYRJGZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)(C)O)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407582-47-2 | |
| Record name | 2-Hydroxyfebuxostat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYFEBUXOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8Q1USE6C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)
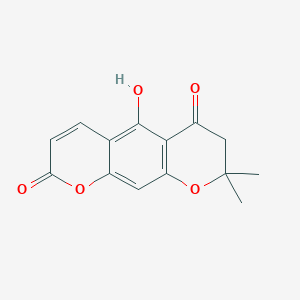

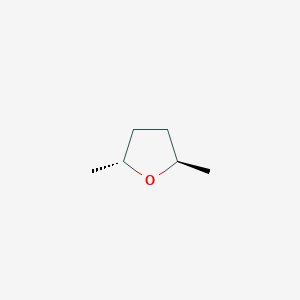
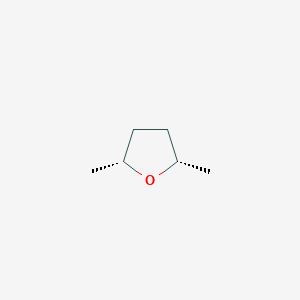


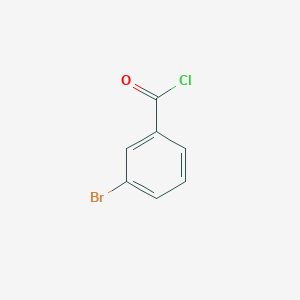
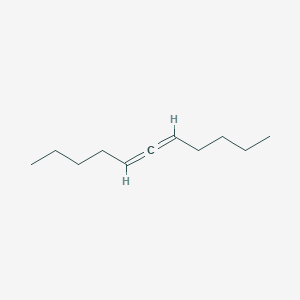


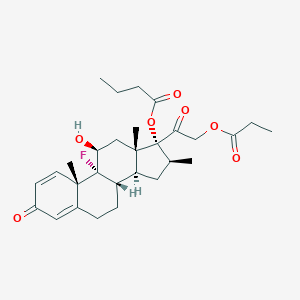
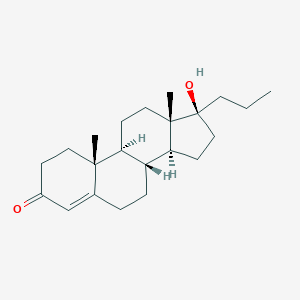
![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)
